[(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine [(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14628584
InChI: InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3
SMILES:
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol

[(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine

CAS No.:

Cat. No.: VC14628584

Molecular Formula: C12H18BrNO

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

[(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine -

Specification

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
IUPAC Name N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3
Standard InChI Key HTGQHVQVRQVYPT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=CC(=C(C=C1)OC)Br

Introduction

[Introduction to (3-Bromo-4-methoxyphenyl)methylamine](pplx://action/followup)

(3-Bromo-4-methoxyphenyl)methylamine is a synthetic organic compound with the molecular formula C12H18BrNO. It is characterized by a bromine atom, a methoxy group, and a tert-butylamine moiety attached to a benzene ring. This compound is of interest in synthetic chemistry due to its unique structure, which allows for various chemical transformations.

Synthesis Steps:

  • Starting Material Preparation: Begin with 4-methoxybenzaldehyde.

  • Bromination: Introduce a bromine atom to the benzene ring.

  • Amination: Attach a tert-butylamine group to the benzyl position.

Applications and Potential Uses

(3-Bromo-4-methoxyphenyl)methylamine is valuable in synthetic chemistry due to its potential for various chemical transformations. Its unique structure allows it to participate in nucleophilic substitutions, where the bromine atom acts as a leaving group, enabling the introduction of different functional groups. This property makes it useful for developing novel compounds with enhanced biological activity.

Potential Applications:

  • Medicinal Chemistry: Its ability to undergo diverse chemical reactions makes it a candidate for developing new pharmaceuticals.

  • Materials Science: The compound's reactivity can be exploited to create novel materials with specific properties.

Stability and Handling

(3-Bromo-4-methoxyphenyl)methylamine is generally stable under standard laboratory conditions but is sensitive to strong oxidizing agents. Proper handling and storage are essential to maintain its integrity.

Storage Conditions:

  • Store at ambient temperature.

  • Avoid exposure to strong oxidizing agents.

Spectroscopic Characterization

Characterization of (3-Bromo-4-methoxyphenyl)methylamine typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), along with chromatographic methods like HPLC (High-Performance Liquid Chromatography) for purity assessment.

Spectroscopic Techniques:

  • NMR: Provides detailed information about the molecular structure.

  • IR: Helps identify functional groups present in the compound.

  • HPLC: Used for assessing purity and separating components.

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